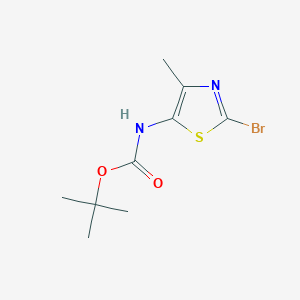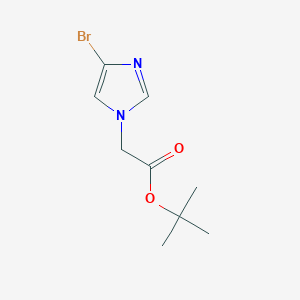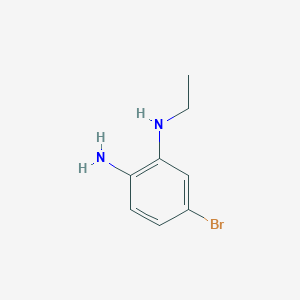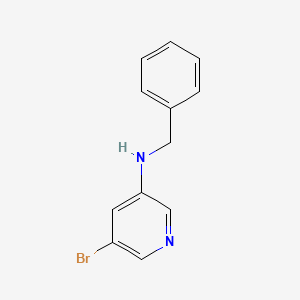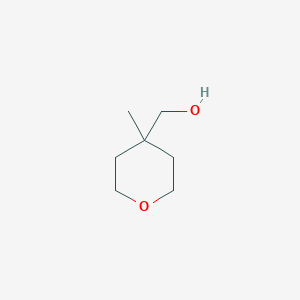
6-(Tert-butylamino)hexanoic acid
Overview
Description
6-(Tert-butylamino)hexanoic acid is a chemical compound with the molecular formula C10H21NO2 . It is a structure that includes a hexanoic acid chain with a tert-butylamino group attached .
Molecular Structure Analysis
The InChI code for 6-(Tert-butylamino)hexanoic acid is 1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) . This indicates that the compound has a carbon backbone of 10 atoms, with a tert-butylamino group attached, and a carboxylic acid group at the end of the chain .Physical And Chemical Properties Analysis
6-(Tert-butylamino)hexanoic acid is a solid at 20°C . It has a molecular weight of 187.28 . The compound is stored at a temperature of 0-10°C under inert gas . It is sensitive to moisture and heat .Scientific Research Applications
Synthesis and Biological Applications
Stereocontrolled Synthesis : A stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere, has been developed. This synthesis is significant for producing compounds corresponding to Phe–Phe, an important dipeptide (Nadin et al., 2001).
Biocatalytic Reduction : A chemoenzymatic synthesis process was developed to create all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound involving tert-butylamino group. This method is significant for preparing versatile 1,3-diol building blocks (Wolberg et al., 2001).
Industrial Applications
Hexanoic Acid Production : A biosynthetic pathway in Kluyveromyces marxianus was engineered to produce hexanoic acid, a precursor for fine chemistry and various industrial applications. This pathway incorporated genes from bacteria and yeast to produce hexanoic acid from galactose (Cheon et al., 2014).
Thermal Hazard Evaluation : The thermal hazard of tert-butyl peroxy-2-ethyl hexanoate, used as an initiator for polymerization, was studied in combination with metal ions. Understanding these hazards is crucial for safe industrial applications (Tsai et al., 2013).
Environmental Impact
- Photocatalytic Degradation : A study on the photocatalytic transformation of salbutamol, containing a tert-butylamino group, under simulated solar irradiation was conducted. This research is vital for understanding the environmental fate of pharmaceutical agents (Sakkas et al., 2007).
Safety and Hazards
The safety data sheet for 6-(Tert-butylamino)hexanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
6-(tert-butylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWIEIYRUGMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



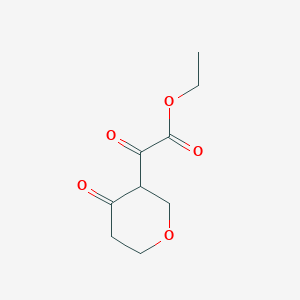
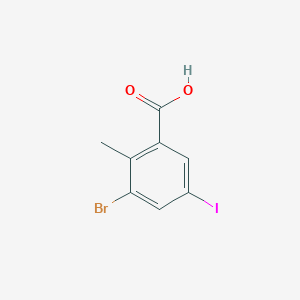

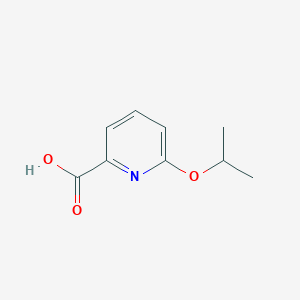
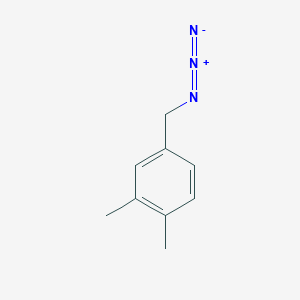
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
